molecular formula C7H5BrClN3 B12069979 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine

1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine

Cat. No.: B12069979
M. Wt: 246.49 g/mol
InChI Key: DTNOBBSJVVQHGD-UHFFFAOYSA-N
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Description

1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine typically involves the functionalization of imidazo[1,5-a]pyrazine scaffolds. Common synthetic strategies include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are often used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups attached to the imidazo[1,5-a]pyrazine core.

Scientific Research Applications

1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows for unique interactions with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

  • 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
  • 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Comparison: 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

1-bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C7H5BrClN3/c1-4-11-6(8)5-7(9)10-2-3-12(4)5/h2-3H,1H3

InChI Key

DTNOBBSJVVQHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CN=C2Cl)Br

Origin of Product

United States

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